Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a urea moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Urea Moiety: The urea group is introduced by reacting the pyrrolidine derivative with an isocyanate or carbodiimide reagent.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structure of the compound makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(p-tolyl)propanoate: This compound shares a similar ester functional group but lacks the pyrrolidine and urea moieties.
N-(p-tolyl)pyrrolidine-3-carboxamide: Similar in structure but without the ester group.
Uniqueness
Ethyl 3-(3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ureido)propanoate is unique due to its combination of a pyrrolidine ring, urea moiety, and ester functional group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-3-25-17(23)8-9-19-18(24)20-11-14-10-16(22)21(12-14)15-6-4-13(2)5-7-15/h4-7,14H,3,8-12H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYOALYDRCXHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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